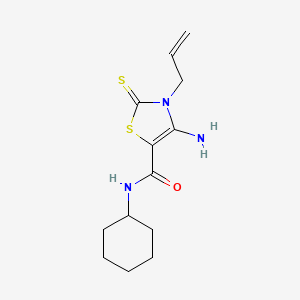

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-cyclohexyl-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS2/c1-2-8-16-11(14)10(19-13(16)18)12(17)15-9-6-4-3-5-7-9/h2,9H,1,3-8,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVRSTUNOBBWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(SC1=S)C(=O)NC2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618076-62-3 | |

| Record name | 3-ALLYL-4-AMINO-N-CYCLOHEXYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves several steps. One common synthetic route includes the reaction of allyl isothiocyanate with cyclohexylamine to form an intermediate, which is then cyclized with 2-aminothiazole under specific conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.

Biology: The compound is studied for its biological activities, including antimicrobial and anticancer effects.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit monoamine oxidase, an enzyme linked to neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations:

- Substituent Effects : The cyclohexyl group in the target compound increases lipophilicity compared to smaller alkyl (ethyl, methyl) or aryl substituents . This may enhance membrane permeability but reduce aqueous solubility.

- Functional Group Impact : Replacing the carboxamide (target compound) with an ester (as in ) alters bioavailability. Esters are more prone to hydrolysis, whereas carboxamides offer metabolic stability .

- Aromatic vs. Aliphatic Substituents : Aryl-substituted analogs (e.g., ) exhibit stronger intermolecular interactions (e.g., π-stacking) but may face higher metabolic clearance than aliphatic derivatives.

Predicted Physicochemical and Spectroscopic Data

- Collision Cross-Section (CCS) : The N-allyl-3-ethyl analog () has a predicted CCS of 155.5 Ų ([M+H]+), suggesting compact gas-phase ion structures. The target compound’s larger size (C₁₃ vs. C₉) likely results in a higher CCS.

- Hydrogen Bonding: The target compound has two hydrogen bond donors (NH₂ and CONH), similar to the 3-methyl analog (), which may enhance protein-ligand interactions in biological systems.

Biological Activity

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS: 618076-62-3) is a compound belonging to the thiazole family, characterized by its unique structural features that contribute to its biological activity. This article reviews the available literature on the biological activities of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is C₁₃H₁₉N₃OS. The compound features a thiazole ring with a thioxo group and an allyl substituent, which are critical for its biological interactions.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer activities. For example, compounds containing thiazole rings have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Although direct studies on the specific compound are scarce, the general trend in thiazole research supports its potential in oncology.

The biological activity of thiazole compounds often involves interaction with specific enzymes or receptors. For instance:

- Tyrosinase Inhibition : Some thiazole derivatives inhibit tyrosinase, an enzyme involved in melanin production. This activity is relevant for skin-related applications.

- Antioxidant Activity : Many thiazoles exhibit antioxidant properties, which can protect cells from oxidative stress.

Study on Thiadiazole Derivatives

A study highlighted the synthesis and evaluation of various thiadiazole derivatives for their biological activities. The results indicated that modifications to the thiadiazole structure could enhance efficacy against bacterial strains and cancer cells. This underscores the importance of structural variations in developing effective therapeutic agents.

Comparative Analysis

A comparative study on synthetic approaches and biological activities of thiadiazoles and oxadiazoles demonstrated that while both classes exhibit promising pharmacological profiles, thiadiazoles often show superior activity against certain pathogens and cancer cell lines. This suggests that 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide may benefit from similar enhancements through structural modifications.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide?

Methodological Answer:

Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or esters. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance reaction kinetics and yield. Ethanol is preferred for its low toxicity and ease of removal .

- Catalysts : Triethylamine (TEA) is effective for deprotonation and by-product scavenging. For example, TEA (1.2 equiv) in DMF at 80°C achieved 87% yield in analogous thiazole syntheses .

- Temperature Control : Maintain 70–90°C to balance reaction rate and by-product suppression. Microwave-assisted synthesis can reduce time (e.g., 30 minutes at 100°C) .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy : H and C NMR identify substituent environments. For example, the thiazole ring protons resonate at δ 7.6–8.0 ppm, while allyl groups show signals near δ 5.2–5.8 ppm .

- X-Ray Crystallography : SHELX software (SHELXL) refines crystal structures. Key parameters include R-factor (<0.05) and electron density maps to resolve thioxo group geometry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 327.08) and fragmentation patterns .

Basic: What methods are used to determine physicochemical properties like solubility and stability?

Methodological Answer:

- Solubility : Use shake-flask method with HPLC quantification. For hydrophobic thiazoles, DMSO is a common solvent, but logP values (calculated via ChemAxon) guide buffer selection .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products. Thioxo groups are prone to oxidation; inert atmospheres (N) improve shelf life .

Advanced: How do structural modifications (e.g., allyl vs. cyclohexyl groups) influence bioactivity?

Methodological Answer:

- SAR Studies : Compare IC values against biological targets. For example, replacing allyl with ethyl groups in analogs reduced anticancer activity by 40%, suggesting allyl’s role in hydrophobic binding .

- Computational Docking : AutoDock Vina models interactions with enzymes (e.g., COX-2). Allyl groups enhance binding affinity (ΔG = −9.2 kcal/mol) by occupying hydrophobic pockets .

Advanced: How is X-ray crystallography applied to resolve crystallographic ambiguities?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals. For thiazoles, restraints on C–S bond lengths (1.7–1.8 Å) prevent overfitting .

- Validation : Check R (<0.1) and ADPs to confirm model accuracy .

Advanced: What computational strategies predict collision cross-sections and conformational dynamics?

Methodological Answer:

- Ion Mobility Spectrometry (IMS) : Calibrate with polyalanine standards. Predicted CCS values (e.g., 155.5 Å for [M+H]) align with experimental DTIMS data .

- MD Simulations : AMBER force fields model solvated structures. Trajectory analysis (e.g., RMSD <1.5 Å) confirms conformational stability in aqueous environments .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Normalize data using Z-score scaling. For example, discrepancies in antimicrobial MIC values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Control Standardization : Use reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate inter-lab variability .

Advanced: What mechanistic assays elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., tryptophan quenching) measure inhibition constants (K). For kinase targets, ADP-Glo™ assays quantify ATP consumption .

- Cellular Uptake : LC-MS/MS tracks intracellular concentrations. Cyclohexyl groups enhance membrane permeability (P >1 × 10 cm/s) in Caco-2 models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.